molecular formula C16H18N4O2 B2370289 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide CAS No. 2034222-63-2

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide

Cat. No.: B2370289
CAS No.: 2034222-63-2
M. Wt: 298.346
InChI Key: VJENCHLLTSPNOS-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrazine intermediates. The cyclohexyl intermediate is often synthesized through a series of reactions, including hydrogenation and halogenation, followed by the introduction of the pyridin-2-yloxy group via nucleophilic substitution. The final step involves the coupling of the cyclohexyl intermediate with the pyrazine-2-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide can be compared with other compounds that have similar structural features, such as:
    • N-(4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
    • N-(4-(pyridin-2-yloxy)cyclohexyl)benzamide
    • N-(4-(pyridin-2-yloxy)cyclohexyl)nicotinamide

Uniqueness

What sets this compound apart is its unique combination of a pyrazine ring and a cyclohexyl group with a pyridin-2-yloxy moiety

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(14-11-17-9-10-18-14)20-12-4-6-13(7-5-12)22-15-3-1-2-8-19-15/h1-3,8-13H,4-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJENCHLLTSPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=NC=CN=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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